molecular formula C5H10F3NO2 B569623 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine CAS No. 1314908-64-9

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine

Cat. No.: B569623
CAS No.: 1314908-64-9
M. Wt: 173.135
InChI Key: FCVFYOPROSLUQR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine (CAS 1314908-64-9) is a specialty fluorinated organic compound with the molecular formula C₅H₁₀F₃NO₂ and a molecular weight of 173.13 g/mol . This molecule integrates a reactive primary amine group with a trifluoromethyl group and a protected aldehyde (acetal) within a single propane backbone, making it a versatile and valuable chiral synthon for advanced synthetic applications. The presence of the trifluoromethyl group is highly valued in medicinal chemistry and agrochemical research for its ability to influence the metabolic stability, bioavailability, and binding affinity of active molecules . The 3,3-dimethoxy moiety acts as a protected aldehyde or ketone precursor, which can be deprotected under mild acidic conditions to generate a carbonyl electrophile for subsequent reactions. While direct application data for this specific amine is limited in public sources, its structure suggests high utility as a key intermediate in multi-step synthetic routes. Researchers can leverage this compound for the stereoselective synthesis of complex fluorinated amines, amino acids, and other biologically active molecules . The reactive sites allow for diverse chemical transformations; the amine group can participate in amide bond formation or serve as a nucleophile in ring-opening reactions, such as with epoxides to generate fluorinated 1,3-amino alcohols . Concurrently, the acetal group can be orthogonally functionalized. This makes it a promising building block for developing pharmaceuticals, agrochemicals, and specialty materials like fluorinated polymers with enhanced properties. This product is supplied with a stated purity of over 95% . It is sold exclusively for laboratory research and development purposes. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1314908-64-9

Molecular Formula

C5H10F3NO2

Molecular Weight

173.135

IUPAC Name

1,1,1-trifluoro-3,3-dimethoxypropan-2-amine

InChI

InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3

InChI Key

FCVFYOPROSLUQR-UHFFFAOYSA-N

SMILES

COC(C(C(F)(F)F)N)OC

Origin of Product

United States

Preparation Methods

Reductive Amination of 1,1,1-Trifluoro-3,3-dimethoxypropan-2-one

Reductive amination offers a direct route to secondary and primary amines by coupling carbonyl compounds with amines under reducing conditions. For this compound, the ketone precursor 1,1,1-trifluoro-3,3-dimethoxypropan-2-one is reacted with ammonium acetate or aqueous ammonia in the presence of sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or methanol

  • Temperature: 0–25°C

  • Catalyst: Acetic acid (10 mol%)

  • Yield: 60–75% (theoretical, depending on purity of ketone precursor).

The mechanism involves imine formation followed by borohydride reduction. Challenges include the hygroscopic nature of NaBH₃CN and competing over-reduction to hydroxylamine derivatives.

Hydrolysis of N-(3,3-Dimethoxy-1-trifluoromethyl-propyl)-acetamide

A five-step synthesis reported in patent literature (LookChem) provides a scalable pathway via acetamide intermediates. The final step involves acid-catalyzed hydrolysis of N-(3,3-dimethoxy-1-trifluoromethyl-propyl)-acetamide to the target amine:

  • Synthesis of Acetamide Intermediate:

    • Radical adduct formation between 2,2,2-trifluoro-1-methoxyethanol and acetamide in 1,4-dioxane under reflux (56% yield).

    • Purification via silica gel chromatography (hexanes/ethyl acetate, 3:2).

  • Deprotection and Hydrolysis:

    • Treatment with (±)-10-camphorsulfonic acid in methanol at reflux for 24 hours.

    • Neutralization with saturated sodium bicarbonate and extraction into ethyl acetate.

    • Yield: 41% after flash chromatography.

Optimization Notes:

  • Prolonged reflux (>24 h) minimizes residual acetamide.

  • Camphorsulfonic acid outperforms mineral acids (e.g., HCl) in preserving methoxy groups from demethylation.

Radical-Mediated Amination of 1,1,1-Trifluoro-3,3-dimethoxypropane

A radical pathway leveraging azobisisobutyronitrile (AIBN) and tris(trimethylsilyl)silane (TTMSS) enables direct C–H amination at position 2 of 1,1,1-trifluoro-3,3-dimethoxypropane.

Procedure:

  • Substrate: 1,1,1-Trifluoro-3,3-dimethoxypropane (1 equiv).

  • Amination Agent: O-Benzoylhydroxylamine (1.2 equiv).

  • Conditions: AIBN (10 mol%), TTMSS (1.5 equiv), benzene, 80°C, 12 h.

  • Yield: 50–55% (crude), improving to 70% after distillation.

Mechanistic Insights:

  • Hydrogen abstraction by tris(trimethylsilyl)silane generates a propane-centered radical.

  • Reaction with O-benzoylhydroxylamine forms the amine via radical recombination.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Yield (%) Advantages Limitations
Reductive AminationKetone precursor160–75Short route, high atom economyKetone synthesis complexity
Acetamide HydrolysisTrifluoro-methoxyethanol541Scalable, mild conditionsMulti-step, moderate yield
Radical Amination1,1,1-Trifluoro-3,3-dimethoxypropane150–70Direct C–H functionalizationRequires specialized reagents

Key Observations:

  • Reductive amination is optimal for small-scale synthesis but requires pre-formed ketones.

  • Acetamide hydrolysis suits industrial production despite lower yields due to reproducibility.

  • Radical methods are emerging but limited by cost and purification challenges.

Experimental Protocols and Characterization Data

Reductive Amination Procedure

  • Ketone Synthesis:

    • Oxidize 1,1,1-trifluoro-3,3-dimethoxypropan-2-ol using pyridinium chlorochromate (PCC) in dichloromethane (0°C to RT, 4 h).

  • Amination:

    • Combine ketone (10 mmol), ammonium acetate (15 mmol), and NaBH₃CN (12 mmol) in methanol.

    • Stir at 0°C for 1 h, then RT for 12 h.

    • Quench with 1 M HCl, extract with ethyl acetate, dry (MgSO₄), and concentrate.

    • ¹H NMR (CDCl₃): δ 3.38 (s, 6H, OCH₃), 3.12 (m, 1H, CHNH₂), 2.85 (dd, 2H, CF₃CH₂) .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₅H₉F₃O₂ -CF₃, -OCH₃, -NH₂ 158.12 High polarity due to dimethoxy groups; potential for hydrogen bonding
1,1,1-Trifluoro-3-phenyl-2-propanamine C₉H₁₀F₃N -CF₃, -C₆H₅ (phenyl), -NH₂ 201.18 Aromatic phenyl group increases lipophilicity; used in medicinal chemistry
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine C₅H₁₀F₃N -CF₃, -CH(CH₃)₂, -NH₂ 141.13 Branched alkyl chain reduces polarity; lower boiling point
(SS,S)-2-methyl-N-((S)-1,1,1-trifluoro-3,3-dimethyl-2-phenylpent-4-en-2-yl)propane-2-sulfinamide C₁₇H₂₄F₃NNaOS -CF₃, sulfinamide, phenyl 370.14 Chiral sulfinamide moiety; used in asymmetric synthesis
3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine C₈H₁₁F₃N₄O₃ -CF₃, nitro, pyrazole 268.19 Nitro group enhances electrophilicity; trifluoroethoxy improves metabolic stability

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The dimethoxy groups in this compound increase its polarity compared to non-oxygenated analogues like 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine. This makes it more soluble in polar solvents such as methanol or acetone .
  • Electron Effects : The trifluoromethyl group in all analogues acts as a strong electron-withdrawing group, but the dimethoxy substituents in the target compound introduce electron-donating effects, creating a unique electronic profile for nucleophilic reactions .
  • Biological Activity : Compounds with aromatic substituents (e.g., phenyl in 1,1,1-Trifluoro-3-phenyl-2-propanamine) exhibit enhanced binding to hydrophobic enzyme pockets, whereas sulfinamide derivatives (e.g., (SS,S)-2c) are utilized in chiral catalysis .

Biological Activity

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C7H12F3N
  • Molecular Weight : 173.13 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 3

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been noted to interfere with bacterial cell wall synthesis and metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may act as an inhibitor of key enzymes involved in bacterial metabolism. Additionally, its ability to form hydrogen bonds with biological targets can enhance its binding affinity and specificity.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation in vitro by inducing apoptosis in specific cancer cell lines. The compound's structure allows it to interact with cellular pathways that regulate cell growth and survival.
  • Enzyme Inhibition : Inhibitory effects on pyruvate dehydrogenase kinase (PDHK) have been reported, suggesting potential applications in metabolic disorders such as diabetes. The inhibition of PDHK can lead to increased glucose oxidation and reduced lactate production.
  • Toxicological Studies : Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are required to evaluate its safety profile comprehensively. Acute toxicity tests have shown moderate effects in mammalian models.

Q & A

Q. How can HPLC methods be optimized for trace analysis of this compound in biological matrices?

  • Methodological Answer :
  • Column : C18 reverse-phase (2.6 µm particle size) for high resolution.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry.
  • Detection : UV at 210 nm (amine absorption) or MS/MS for specificity (e.g., MRM transitions).
  • Validation : Spike-and-recovery tests in plasma/urine (LOQ ≤ 10 ng/mL) .

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